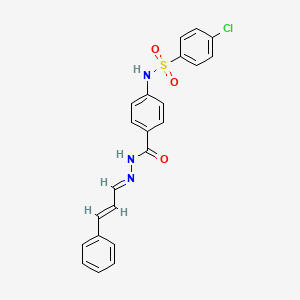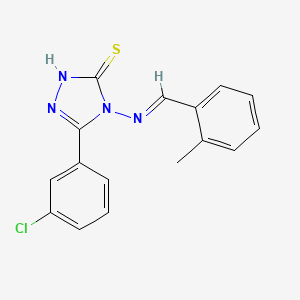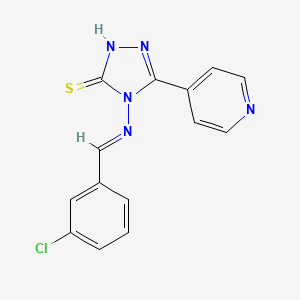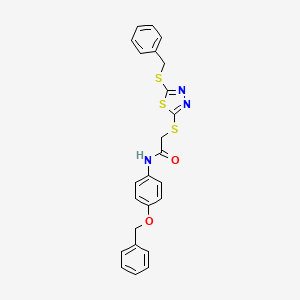![molecular formula C16H14Cl2N4S B12033203 2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine CAS No. 578733-34-3](/img/structure/B12033203.png)
2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound with a molecular formula of C20H13Cl3N4S. This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl sulfide. This intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding sulfide.
Scientific Research Applications
2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies and drug development.
Medicine: It has potential therapeutic applications due to its biological activity, including its use as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of 2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, by binding to the enzyme lanosterol 14α-demethylase. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
Comparison with Similar Compounds
2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine can be compared with other similar compounds such as:
4-(5-((2,4-dichlorobenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine: This compound has a similar structure but with a different substituent on the triazole ring.
2-((2,4-dichlorobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole: This compound contains a thiadiazole ring instead of a triazole ring.
Properties
CAS No. |
578733-34-3 |
|---|---|
Molecular Formula |
C16H14Cl2N4S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4S/c1-2-22-15(14-5-3-4-8-19-14)20-21-16(22)23-10-11-6-7-12(17)9-13(11)18/h3-9H,2,10H2,1H3 |
InChI Key |
PJDJBNBVPWKGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-tert-butylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12033121.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12033143.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12033166.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12033179.png)
![N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033191.png)
![N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide](/img/structure/B12033198.png)
![ethyl 2-[2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12033200.png)


![N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12033217.png)

![4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12033221.png)
